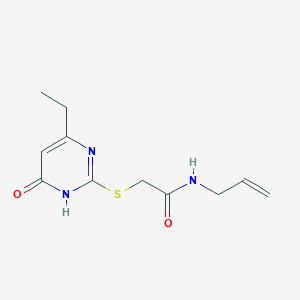
2-(3-Bromo-6-methylpyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the optimization of reaction conditions such as temperature and mole ratios. For example, the synthesis of a Schiff base compound was achieved by condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol . Another compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine with specific reaction conditions . These methods suggest that the synthesis of "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" could potentially involve similar condensation reactions and careful optimization of reaction parameters.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as single-crystal X-ray diffraction, IR spectra, and NMR spectroscopy. For instance, the Schiff base compound mentioned earlier adopts a trans configuration about the C=N double bond, and the benzene and pyridine rings are nearly coplanar . Similarly, the compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol is a symmetrical molecule with intramolecular hydrogen bonds, crystallizing in a monoclinic system . These findings suggest that "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" may also exhibit specific geometric configurations and intramolecular interactions that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of "2-(3-Bromo-6-methylpyridin-2-yl)ethanol." However, the synthesis of related compounds involves reactions such as complexation with metal ions, as seen in the formation of Zn(II) complexes with 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols . This suggests that "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" might also participate in complexation reactions or other chemical transformations that could be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. For example, the Schiff base compound has a density of 1.683 g/cm³ and exhibits excellent antibacterial activities . The solvent effect on complexation reactions is also studied, indicating that solvent choice can significantly affect the properties of the resulting complexes . These insights imply that "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" would have its own unique set of physical and chemical properties, which could include solubility, density, and potential biological activities, and these would need to be determined through empirical studies.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ions
2-((Naphthalen-6-yl)methylthio)ethanol (HL), a compound related to 2-(3-Bromo-6-methylpyridin-2-yl)ethanol through its pyridine structure, has been synthesized and identified as a highly selective fluorescent sensor for Al(3+) ions within the physiological pH range. This selectivity is not interfered with by various other metal ions or anions, making it a potent tool for detecting Al(3+) bound to cells through fluorescence microscopy. Computational studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) have supported the experimental findings, highlighting the compound's utility in biological and environmental monitoring applications Banerjee et al., 2012.
Polymerization Processes
Research into the atom transfer radical dispersion polymerization of 4-vinylpyridine (4VP) in an ethanol/water mixture has revealed a two-stage polymerization process. Initially, a diblock copolymer forms, followed by the main polymerization in micelles. This process, utilizing 2-bromoisobutyryl-terminated poly(ethylene glycol) methyl ether, demonstrates the potential for creating stable micelles with functional cores, useful in materials science for drug delivery systems and nanotechnology Wan & Pan, 2007.
Water Oxidation Catalysts
A series of Ru complexes have been synthesized that show promise in water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. These complexes, characterized by various spectroscopic techniques and X-ray crystallography, exhibit electronic absorption and redox properties modulated by the electron donor/acceptor ability of the axial ligand. Notably, these complexes can catalyze oxygen evolution in acidic conditions, with significant turnover numbers, indicating their potential in catalysis and energy conversion applications Zong & Thummel, 2005.
Coordination Chemistry and Polymer Formation
The coordination chemistry of compounds like 6-methylpyridine-2-methanol with transition metal salts has been explored, revealing diverse products ranging from hydrogen-bonded helicates to 1-D helical coordination polymers and cubanes. These findings underscore the versatility of pyridine-alcohol ligands in synthesizing complex structures with potential applications in materials science, catalysis, and molecular recognition Telfer et al., 2008.
Synthetic Chemistry and Reaction Mechanisms
Studies on the thermal decomposition of bromo-methyl-triazolopyridines under pressure have provided insights into the formation of pyridylcarbene intermediates and subsequent stabilization products. This research contributes to the understanding of reaction mechanisms in synthetic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science Abarca et al., 2006.
Eigenschaften
IUPAC Name |
2-(3-bromo-6-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-2-3-7(9)8(10-6)4-5-11/h2-3,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARCQHIJVJJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

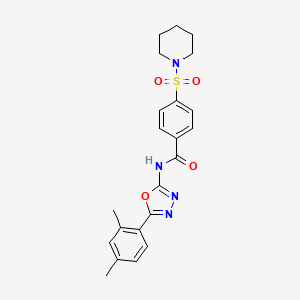
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)
![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)
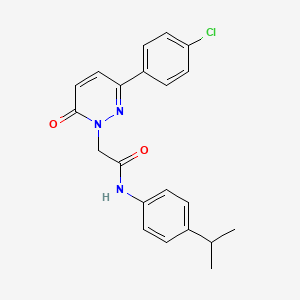

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)
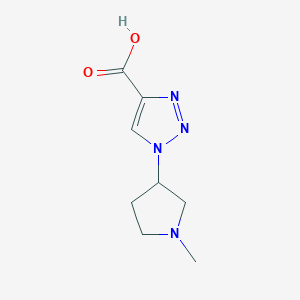
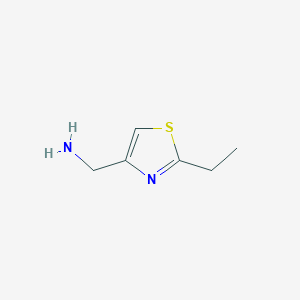
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)
![1-Ethyl-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2523053.png)

